molecular formula C22H35N5O B6752196 2-Cyclopentyl-1-[4-[6-(3-methylpiperidin-1-yl)pyrimidin-4-yl]-1,4-diazepan-1-yl]ethanone

2-Cyclopentyl-1-[4-[6-(3-methylpiperidin-1-yl)pyrimidin-4-yl]-1,4-diazepan-1-yl]ethanone

Cat. No.: B6752196
M. Wt: 385.5 g/mol
InChI Key: BZRZUUOGWBNKFP-UHFFFAOYSA-N
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Description

2-Cyclopentyl-1-[4-[6-(3-methylpiperidin-1-yl)pyrimidin-4-yl]-1,4-diazepan-1-yl]ethanone is a complex organic compound featuring a cyclopentyl group, a piperidine ring, a pyrimidine ring, and a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-1-[4-[6-(3-methylpiperidin-1-yl)pyrimidin-4-yl]-1,4-diazepan-1-yl]ethanone typically involves multi-step organic synthesis. The process begins with the preparation of the core structures, such as the piperidine and pyrimidine rings, followed by their functionalization and coupling to form the final product. Common synthetic methods include:

    Cyclization reactions: to form the diazepane ring.

    N-alkylation: to introduce the cyclopentyl group.

    Coupling reactions: to connect the pyrimidine and piperidine rings.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-1-[4-[6-(3-methylpiperidin-1-yl)pyrimidin-4-yl]-1,4-diazepan-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially forming ketones or alcohols.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, potentially forming amines or hydrocarbons.

    Substitution: Replacement of one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-1-[4-[6-(3-methylpiperidin-1-yl)pyrimidin-4-yl]-1,4-diazepan-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, it might inhibit an enzyme involved in cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopentyl-1-[4-[6-(3-methylpiperidin-1-yl)pyrimidin-4-yl]-1,4-diazepan-1-yl]ethanone is unique due to its specific combination of structural features, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

IUPAC Name

2-cyclopentyl-1-[4-[6-(3-methylpiperidin-1-yl)pyrimidin-4-yl]-1,4-diazepan-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35N5O/c1-18-6-4-9-27(16-18)21-15-20(23-17-24-21)25-10-5-11-26(13-12-25)22(28)14-19-7-2-3-8-19/h15,17-19H,2-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRZUUOGWBNKFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC=NC(=C2)N3CCCN(CC3)C(=O)CC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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